![molecular formula C15H14N2O B2649986 1-[(4-Methoxyphenyl)methyl]benzimidazole CAS No. 46885-71-6](/img/structure/B2649986.png)

1-[(4-Methoxyphenyl)methyl]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

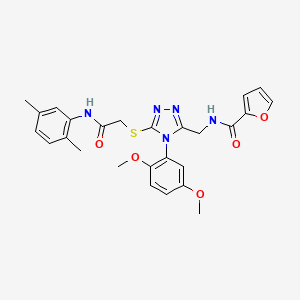

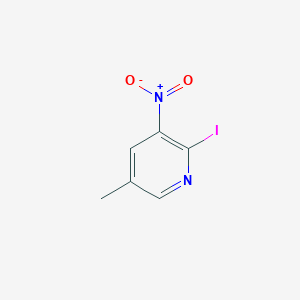

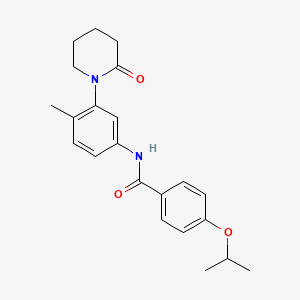

“1-[(4-Methoxyphenyl)methyl]benzimidazole” is a benzimidazole derivative . Benzimidazoles are heterocyclic compounds that contain nitrogen in a bicyclic scaffold . They are used in the treatment of numerous diseases and show promising therapeutic potential .

Synthesis Analysis

Benzimidazole derivatives are typically synthesized by reacting ortho-phenylenediamines with various reagents . For example, benzimidazole can be synthesized by condensing o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is influenced by the substituent’s tendency and position on the benzimidazole ring . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by the substituent’s tendency and position on the benzimidazole ring .科学的研究の応用

Synthesis and Structure Determination

The compound “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole” has been used in the synthesis of various other compounds. For instance, it was used in the synthesis of “1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide” in a reaction with indoline-2,3-dione .

Medicinal Applications

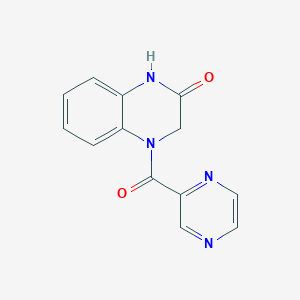

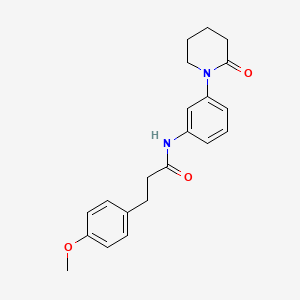

Heterocycles based on the 1,2,3-triazole moiety, such as “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole”, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Drug Discovery

Compounds incorporating the pyrazole ring, like “1-[(4-Methoxyphenyl)methyl]benzimidazole”, are significant in drug discovery. They are used in anti-inflammatory, analgesic, vasodilator, and antidepressant agents. In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .

Biological and Pharmacological Properties

Hydrazones, which can be synthesized from “1-[(4-Methoxyphenyl)methyl]benzimidazole”, have a wide range of biological and pharmacological properties. They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

Quantum Computational Investigation

The compound “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole” has been used in quantum computational modeling calculations, which were carried out using the B3LYP/6-311++G (d,p) level of the density functional theory (DFT) method .

Benzimidazole Pharmacophore

Benzimidazole, a core structure in “1-[(4-Methoxyphenyl)methyl]benzimidazole”, is a promising pharmacophore. It has diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMGDBMJFCPAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)